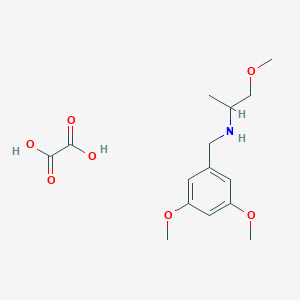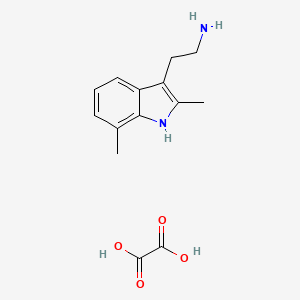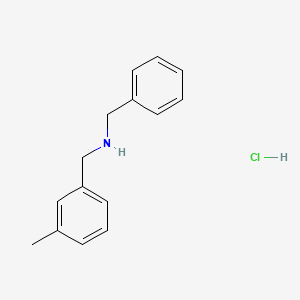amine hydrochloride CAS No. 1048640-69-2](/img/structure/B3077494.png)
[2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride
Overview
Description
“2-(1-Cyclohexen-1-yl)ethylamine hydrochloride” is a compound with the CAS Number: 1048640-69-2 . It has a molecular weight of 265.83 . The compound contains a cyclohexene ring and a methylbenzyl group . It is classified as an amine hydrochloride, indicating that it is a salt form of an amine compound .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-cyclohexen-1-yl)-N-(4-methylbenzyl)ethanamine hydrochloride . The InChI code for this compound is 1S/C16H23N.ClH/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Photocatalysis and Organic Synthesis
The compound’s unique structure, combining a cyclohexene ring with an amine group, makes it an interesting candidate for photocatalytic reactions. Researchers have explored its potential in photochemical transformations, such as the oxygenation of cyclohexene. By exciting the compound under specific conditions, it can initiate reactions leading to valuable products .
Medicinal Chemistry and Drug Development
The presence of both an amine and an aromatic ring in this compound suggests potential bioactivity. Medicinal chemists might investigate its interactions with biological targets, exploring its potential as a lead compound for drug development. The cyclohexene moiety could play a crucial role in modulating biological activity .
Organocatalysis and Asymmetric Synthesis
The chiral center in the cyclohexene ring opens up possibilities for asymmetric synthesis. Researchers could explore its use as an organocatalyst in enantioselective reactions. The combination of the cyclohexene and amine functionalities could lead to interesting selectivity profiles .
Materials Science and Surface Modification
Given its amine group, this compound could participate in surface modification reactions. Researchers might investigate its use in functionalizing materials, such as modifying nanoparticles or enhancing surface properties of polymers. The cyclohexene portion could provide stability and compatibility with various substrates .
Flavor and Fragrance Chemistry
The presence of the cyclohexene ring suggests potential applications in flavor and fragrance compounds. Chemists might explore its use as a building block for creating novel aroma molecules. The combination of the amine and cyclohexene moieties could lead to interesting olfactory profiles .
Coordination Chemistry and Metal Complexes
The amine group can coordinate with metal ions, forming stable complexes. Researchers could investigate the ligand properties of this compound in metal coordination chemistry. The cyclohexene ring might influence the geometry and reactivity of resulting complexes .
Safety and Hazards
properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N.ClH/c1-14-7-9-16(10-8-14)13-17-12-11-15-5-3-2-4-6-15;/h5,7-10,17H,2-4,6,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHNGWEMIZYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-Cyclohexen-1-yl)ethyl](4-methylbenzyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)


![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine hydrochloride](/img/structure/B3077443.png)



amine hydrochloride](/img/structure/B3077478.png)
amine hydrochloride](/img/structure/B3077485.png)
![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/structure/B3077487.png)

